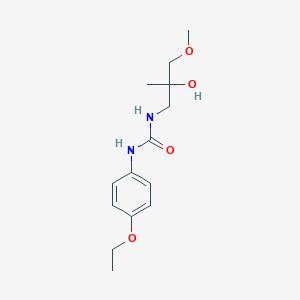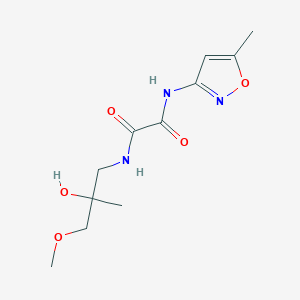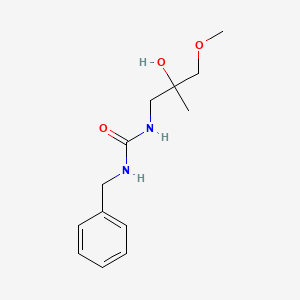
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, also known as EMMP, is a synthetic compound that has been studied for its potential application in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and is being explored for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has been studied for its potential application in scientific research. It has been found to have a variety of biochemical and physiological effects, and is being explored for use in lab experiments. 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has been used to study the effects of compounds on cell proliferation and apoptosis, as well as to study the effects of compounds on the immune system. 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has also been used to study the effects of compounds on inflammation and oxidative stress.
Wirkmechanismus
The exact mechanism of action of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is still under investigation. However, it is known that 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea binds to and activates a number of different proteins in the body, including the transcription factor NF-κB, which is involved in the regulation of inflammatory and immune responses. 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea also binds to and activates a number of different receptors, including the G-protein coupled receptor GPR55, which is involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has also been found to have immunomodulatory effects, and has been shown to modulate the activity of a number of different immune cells. 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has also been found to have neuroprotective effects, and has been shown to protect neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has a number of advantages for use in lab experiments. It is a simple and efficient method for the synthesis of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, and it has a variety of biochemical and physiological effects. 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is also relatively safe and non-toxic, and it is not known to cause any adverse side effects. However, 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is not suitable for use in all experiments, as it has a limited range of effects and may not be suitable for some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research into 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea. These include further investigation into the exact mechanism of action of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, as well as exploring the potential therapeutic applications of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea. Additionally, research could be conducted into the potential synergistic effects of combining 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea with other compounds, as well as exploring the potential of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea as a biomarker for certain diseases. Further research into the biochemical and physiological effects of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea could also be conducted, as well as exploring the potential of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea as a drug delivery system. Finally, research could be conducted into the potential of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea as a diagnostic tool, as well as exploring the potential of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea as a tool for drug discovery.
Synthesemethoden
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is synthesized by a method known as the Steglich esterification. This method involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA). This reaction produces an ester, which is then hydrolyzed to give 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea. The Steglich esterification is a simple and efficient method for the synthesis of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-4-20-12-7-5-11(6-8-12)16-13(17)15-9-14(2,18)10-19-3/h5-8,18H,4,9-10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNFNAPIXRGCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(3-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494487.png)
![N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494496.png)
![N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494507.png)
![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B6494520.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6494530.png)

![1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494551.png)
![1-(4-chlorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494560.png)
![1-(4-chlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494561.png)
![1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494567.png)
![2-(4-fluorobenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494574.png)
![2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494585.png)